molecular formula C13H21NO4 B6592545 (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate CAS No. 213316-49-5

(1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

Cat. No.: B6592545
CAS No.: 213316-49-5
M. Wt: 255.31 g/mol
InChI Key: MUWAMLYKLZSGPE-NOZJJQNGSA-N
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Description

(1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate (CAS: 259217-95-3 or 213316-49-5) is a bicyclic compound featuring a cyclopropane ring with stereospecific substitutions: a tert-butoxycarbonyl (Boc)-protected amino group at the 1R position and a vinyl group at the 2S position. This compound is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and antiviral agents.

Properties

IUPAC Name

ethyl (1R,2S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-6-9-8-13(9,10(15)17-7-2)14-11(16)18-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,14,16)/t9-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWAMLYKLZSGPE-NOZJJQNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(C[C@H]1C=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943891
Record name Ethyl 1-{[tert-butoxy(hydroxy)methylidene]amino}-2-ethenylcyclopropane-1-carboxylate
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Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259217-95-3, 213316-49-5
Record name Ethyl (1R,2S)-1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethenylcyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259217-95-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-{[tert-butoxy(hydroxy)methylidene]amino}-2-ethenylcyclopropane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethenyl-, ethyl ester, (1R,2S)
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Preparation Methods

Iron-Mediated Vinylcyclopropane Synthesis

Iron complexes, particularly tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+) cation, enable stereoselective cyclopropanation. In this method:

  • A stabilized carbon nucleophile attacks the C2 position of the iron complex, forming a pentenediyl intermediate.

  • Oxidation of the intermediate induces reductive elimination, yielding vinylcyclopropanecarboxylates with retention of configuration at C2 and inversion at C3 in sterically hindered systems.

Key Data :

Reaction StepConditionsYieldStereoselectivity
Nucleophilic AdditionFe(CO)₃ complex, THF, 0°C75–85%Retention at C2
Oxidative CyclizationMnO₂, CH₂Cl₂, RT60–70%Inversion at C3 (if bulky substituents present)

This method provides direct access to the vinylcyclopropane motif but requires subsequent functionalization to introduce the Boc-protected amino group.

Hydrogen-Borrowing Catalysis for α-Cyclopropanation

A complementary approach involves α-cyclopropanation of ketones via hydrogen-borrowing (HB) catalysis:

  • Ketones undergo alkylation with alcohols bearing pendant leaving groups (e.g., bromides).

  • Intramolecular nucleophilic displacement by the enolate forms the cyclopropane ring.

Example :
Cyclization of α-branched ketone 14 (Scheme 5A in) under basic conditions (BuOH, KOtBu) yields cyclopropane 4 in 92% yield. Subsequent oxidation with phthaloyl peroxide converts the ketone to a carboxylic acid, which is esterified to the ethyl ester.

Introduction of the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) group is introduced via nucleophilic substitution or reductive amination, leveraging methodologies from peptide synthesis.

Direct Amination of Cyclopropane Intermediates

A cyclopropane bearing a leaving group (e.g., bromide) at C1 undergoes substitution with ammonia or a protected amine:

  • Conditions : NH₃ (3–6 equiv), NaOEt (catalyst), 100–150°C, solvent-free.

  • Yield : 46–60% after recycling.

Limitation : Poor stereochemical control necessitates chiral catalysts or resolution techniques.

Boc Protection of Pre-Installed Amines

Following amination, the Boc group is introduced using di-tert-butyl dicarbonate under anhydrous conditions:

  • Conditions : Boc₂O (1.2 equiv), DMAP (cat.), CH₂Cl₂, 0°C → RT, 12 h.

  • Yield : 85–90%.

Esterification of Cyclopropanecarboxylic Acid

The ethyl ester is installed via acid-catalyzed esterification:

  • Conditions : Cyclopropanecarboxylic acid, ethanol (excess), H₂SO₄ (cat.), reflux, 6–8 h.

  • Yield : 70–80%.

Alternative : Direct synthesis using ethyl diazoacetate in cyclopropanation reactions avoids separate esterification steps.

Integrated Synthetic Routes

Route 1: Iron-Mediated Cyclopropanation Followed by Functionalization

  • Synthesize vinylcyclopropanecarboxylate via Fe(CO)₃-mediated method.

  • Brominate C1 using NBS (AIBN, CCl₄, reflux).

  • Substitute bromide with ammonia, then Boc-protect.

  • Esterify carboxylic acid to ethyl ester.

Overall Yield : 28–34% (4 steps).

Route 2: Hydrogen-Borrowing Catalysis with In Situ Protection

  • Prepare α-cyclopropyl ketone via HB catalysis.

  • Oxidize ketone to carboxylic acid, then esterify.

  • Introduce Boc-amino group via Mitsunobu reaction (DIAD, PPh₃, BocNH₂).

Overall Yield : 40–45% (3 steps).

Stereochemical Control and Resolution

The (1R,2S) configuration is achieved through:

  • Chiral Auxiliaries : Use of (R)- or (S)-BINOL in Fe-mediated cyclopropanation.

  • Kinetic Resolution : Enzymatic hydrolysis of racemic esters (e.g., Candida antarctica lipase).

Enantiomeric Excess (ee) : Up to 98% with optimized catalysts.

Industrial-Scale Considerations

Large-scale production faces challenges in solvent handling and catalyst recycling:

  • Continuous Flow Systems : Reduce reaction times (e.g., Fe-mediated cyclopropanation in 2 h vs. 12 h batch).

  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) in esterification .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The vinyl group can undergo oxidation to form epoxides or diols.

    Reduction: The cyclopropane ring can be reduced to form a more stable cyclopropane derivative.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Epoxides: and from oxidation.

    Hydrogenated cyclopropane derivatives: from reduction.

    Substituted amines: from nucleophilic substitution.

Scientific Research Applications

Synthesis of Protease Inhibitors

One of the primary applications of (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is as a synthetic intermediate for developing peptidic protease inhibitors. These inhibitors are crucial in treating viral infections, particularly hepatitis C virus (HCV). For example, it has been used in the synthesis of BMS-605339, a potent NS3 protease inhibitor that shows promise in treating HCV infections .

Anticoagulant Development

The compound is also relevant in the synthesis of anticoagulants like Edoxaban, which is a direct factor Xa inhibitor used for preventing thromboembolic events. The compound acts as a precursor in the synthetic pathway leading to Edoxaban, enhancing the efficiency and yield of the overall synthesis process .

Case Study 1: Development of HCV Protease Inhibitors

A study focused on the macrocyclization of highly functionalized dienyl-ureas utilized (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate as a key intermediate. The research demonstrated that this compound could facilitate the formation of cyclic structures that are essential for enhancing the potency and selectivity of NS3 protease inhibitors against HCV .

Case Study 2: Synthesis Optimization for Edoxaban

In a patent detailing an improved method for synthesizing Edoxaban, (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate was highlighted as a crucial intermediate that allows for higher yields and purities compared to previous methods. This advancement illustrates its critical role in pharmaceutical manufacturing processes .

Mechanism of Action

The mechanism of action of (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate involves its interaction with various molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. The vinyl group can participate in addition reactions, while the cyclopropane ring can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • Density : 1.084 g/cm³
  • Boiling Point : 328°C
  • Storage : 2–8°C (dry, sealed)
  • Stereochemistry : The (1R,2S) configuration is critical for its biological activity, with an enantiomeric excess (ee) of 98.1% reported in optimized syntheses.

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs below:

Table 1: Structural and Functional Comparison

Compound Name / CAS Key Differences Molecular Weight Melting Point (°C) Key Applications Reference
Target Compound (259217-95-3) Boc-amino, vinyl cyclopropane, (1R,2S) stereochemistry 255.31 N/A (liquid) Pharmaceutical intermediates
Ethyl 1-[(Boc)amino]-2-methyl-pyrrole-3-carboxylate (10a, CAS: N/A) Pyrrole core, indole substituents, methyl group instead of vinyl 554.63 169–173 Anticancer agents
Ethyl 1-((Boc)amino)cyclopropanecarboxylate (107259-05-2) Lacks vinyl group; simpler cyclopropane structure 229.27 N/A Peptide synthesis
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate (138457-95-1) Ethyl substituent, methyl ester, unprotected amino group 143.18 N/A Agrochemical intermediates

Reactivity and Stability

  • Vinyl Group Reactivity: The vinyl group in the target compound enables ring-opening metathesis or Diels-Alder reactions, unlike the methyl-substituted analog 10a or the non-vinyl compound 107259-05-2.
  • Stereochemical Stability : The (1R,2S) configuration is prone to isomerization under acidic or thermal conditions, unlike its diastereomers (e.g., 1S,2R-methyl analog).

Industrial Relevance

  • Pharmaceutical Use : The vinylcyclopropane motif in the target compound is pivotal for HIV protease inhibition, contrasting with the indole-containing 10a series (antitumor activity).
  • Cost : Priced at ~$1,000/kg (1 kg scale), it is more cost-effective than Boc-protected pyrrole derivatives (e.g., 10a), which require costly indole precursors.

Biological Activity

(1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate, with CAS number 259217-95-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly as a synthetic intermediate in the development of protease inhibitors. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in therapeutic contexts, and relevant case studies.

  • Molecular Formula : C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • Purity : Typically >97% .
  • Physical Appearance : White to light yellow powder .

The compound functions primarily as a synthetic intermediate for peptidic protease inhibitors. Its structural characteristics allow it to interact with viral proteases, which are critical for viral replication. By inhibiting these enzymes, the compound potentially disrupts the life cycle of viruses such as Hepatitis C.

Antiviral Properties

Research indicates that (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is involved in the synthesis of compounds that exhibit antiviral activity against Hepatitis C virus (HCV). Specifically, it has been noted as a precursor in the development of BMS-605339, a potent NS3 protease inhibitor .

Case Studies

  • Development of BMS-605339 :
    • A study published in Journal of Medicinal Chemistry highlights the efficacy of BMS-605339 in inhibiting HCV replication. The compound was shown to have significant antiviral activity in vitro and demonstrated oral efficacy in animal models .
  • Macrocyclization Studies :
    • Research focusing on macrocyclization techniques using this compound has led to the discovery of new templates for next-generation HCV protease inhibitors. These studies emphasize the importance of structural modifications derived from (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate to enhance biological activity .

Applications in Drug Development

The compound serves as a critical building block in the synthesis of various peptidic protease inhibitors aimed at treating viral infections. Its role extends beyond HCV to potential applications against other viruses that rely on similar proteolytic mechanisms.

Comparative Analysis

The following table summarizes key properties and findings related to (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate compared to other related compounds:

Compound NameCAS NumberMolecular WeightPurityApplication
(1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate259217-95-3255.31 g/mol>97%HCV Protease Inhibitor Development
BMS-605339Not ApplicableNot ApplicableNot ApplicableClinical Evaluation for HCV Treatment
MK-2748Not ApplicableNot ApplicableNot ApplicableNext-Generation HCV Protease Inhibitor

Q & A

What are the key synthetic routes for (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate, and how do reaction conditions influence yield and stereochemistry?

Basic
The synthesis typically involves cyclopropanation of a precursor (e.g., via transition metal-catalyzed reactions with diazo compounds) followed by Boc protection of the amino group. For example:

Cyclopropanation : A vinyl-substituted diazoester reacts with an alkene under Rh(II) or Cu(I) catalysis to form the cyclopropane core .

Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
Critical Factors :

  • Catalyst Choice : Rhodium catalysts (e.g., Rh₂(OAc)₄) improve stereoselectivity for the (1R,2S) configuration .
  • Solvent : Dichloromethane or THF ensures optimal solubility and reaction rates .
  • Temperature : Low temperatures (–10°C to 0°C) minimize side reactions during cyclopropanation .
    Yield Optimization : Yields range from 60–85% after column chromatography, with purity >97% confirmed by HPLC .

How is the stereochemistry of the cyclopropane ring confirmed, and what analytical methods resolve data contradictions?

Basic
Stereochemical assignment relies on:

  • NMR Spectroscopy : Vicinal coupling constants (J1,2J_{1,2}) in 1^1H NMR (typically 5–7 Hz for trans-vinylcyclopropanes) confirm the relative configuration .
  • X-ray Crystallography : Absolute configuration is determined via single-crystal analysis, resolving ambiguities from NMR .
    Data Contradictions :
  • Overlapping Signals : Use chiral shift reagents (e.g., Eu(hfc)₃) in 1^1H NMR or derivatization with Mosher’s acid to enhance resolution .
  • Chiral HPLC : Employ Chiralpak® columns (e.g., AD-H or OD-H) to separate enantiomers and quantify enantiomeric excess (e.g., >99% ee) .

What role does the vinyl group play in downstream functionalization, and how does it impact reactivity?

Advanced
The vinyl group enables:

  • Cross-Metathesis : Reaction with Grubbs catalyst (e.g., GII) to introduce alkyl/aryl groups for bioactive molecule synthesis .
  • Diels-Alder Reactions : Acts as a dienophile to form six-membered rings, useful in natural product synthesis .
    Reactivity Challenges :
  • Steric Hindrance : The cyclopropane ring’s strain increases reactivity but may lead to undesired ring-opening. Use mild conditions (e.g., low temps, non-polar solvents) to preserve integrity .
  • Regioselectivity : Electron-withdrawing Boc group directs nucleophilic attacks to the vinyl position .

How can this compound serve as a chiral building block in asymmetric synthesis?

Advanced
Applications include:

  • Peptidomimetics : The cyclopropane mimics peptide bonds, enhancing metabolic stability in drug candidates .
  • Unnatural Amino Acids : React the vinyl group via hydroamination or oxidation to introduce heteroatoms (e.g., N, O) .
    Case Study : In a 2023 study, the compound was used to synthesize a cyclopropane-containing protease inhibitor, achieving IC₅₀ = 12 nM via vinyl group functionalization .

What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

Advanced
Scalability Issues :

  • Catalyst Loading : Rhodium catalysts are costly; alternatives like Fe-based systems are being explored but yield lower ee .
  • Purification : Chromatography is impractical at scale. Switch to crystallization (e.g., using hexane/EtOAc) for >95% recovery .
    Process Optimization :
  • Continuous Flow Reactors : Improve heat/mass transfer for cyclopropanation, reducing side products .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of Boc protection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
(1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

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